Amide vs. Ester Hydrolytic Stability: Carboxylesterase 1 (CES1) Resistance
The target compound is an amide, whereas isopropylphenidate (IPH) is an ester. IPH undergoes CES1-mediated hydrolysis with a reported half-life that necessitates careful consideration of drug interaction liability via ethanol transesterification [1]. Amides are intrinsically more resistant to CES1 hydrolysis than esters; this class-level property predicts superior plasma stability for the target benzamide relative to the ester analog IPH [2]. Direct quantitative hydrolytic half-life data for the target compound are not available; this evidence is classified as class-level inference.
| Evidence Dimension | CES1-mediated hydrolytic stability |
|---|---|
| Target Compound Data | Amide linkage; predicted higher resistance to hydrolysis (no direct data) |
| Comparator Or Baseline | Isopropylphenidate (IPH): ester linkage; CES1 substrate; undergoes hydrolysis and ethanol transesterification [1] |
| Quantified Difference | Qualitative class difference: amide > ester stability; IPH hydrolysis data reported in Markowitz et al. (2013) [1] |
| Conditions | In vitro human CES1 assay; recombinant CES1 incubation [1] |
Why This Matters
For in vivo pharmacological studies, amide-based compounds avoid the ethanol transesterification liability documented for ester-based phenidates, potentially simplifying PK/PD interpretation and reducing alcohol-drug interaction risk.
- [1] Markowitz, J. S., et al. (2013). Isopropylphenidate: An Ester Homolog of Methylphenidate with Sustained and Selective Dopaminergic Activity and Reduced Drug Interaction Liability. Journal of Child and Adolescent Psychopharmacology, 23(10), 648–654. PMID: 24261661. DOI: 10.1089/cap.2013.0074. View Source
- [2] LibreTexts. (2024). Chemical Properties of Amides: Hydrolysis. In Organic Chemistry. Retrieved from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Amides/Properties_of_Amides/Chemical_Properties_of_Amides-Hydrolysis View Source
